

(4-Pyridyl)acetone chemical stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridyl)acetone

Cat. No.: B155274

[Get Quote](#)

Technical Support Center: (4-Pyridyl)acetone

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the chemical stability, storage, and handling of (4-Pyridyl)acetone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (4-Pyridyl)acetone?

To ensure its stability, (4-Pyridyl)acetone should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.^{[1][2]} For optimal shelf life, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at room temperature, ideally not exceeding 25°C.^{[1][3][4][5]} One supplier suggests a storage temperature of 2-8°C for maximum longevity.^[6]

Q2: What is the appearance and stability of (4-Pyridyl)acetone? How can I tell if it has degraded?

(4-Pyridyl)acetone can present as a white to off-white crystalline solid or a light yellow to brown liquid.^{[1][3][7]} This variability is often due to purity levels and the presence of minor impurities. The compound is generally stable under recommended storage conditions and is not prone to decomposition.^{[3][4]}

Degradation may be indicated by a significant color change to a dark brown or black liquid, or the presence of a strong, unpleasant odor beyond its characteristic faint, amine-like smell.[\[1\]](#) If degradation is suspected, it is advisable to verify the purity of the material using analytical methods such as HPLC or NMR before use.

Q3: What substances are incompatible with **(4-Pyridyl)acetone**?

(4-Pyridyl)acetone should be stored away from strong acids, strong oxidizing agents, and moisture-sensitive materials to prevent potentially hazardous reactions.[\[1\]](#)[\[4\]](#)

Q4: What are the key physicochemical properties of **(4-Pyridyl)acetone**?

The properties of **(4-Pyridyl)acetone** are summarized in the table below. Note that reported values for physical state and melting/boiling points can vary in the literature, which may be attributed to different measurement conditions and product purity levels.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO	[1][4][6]
Molecular Weight	135.16 - 135.17 g/mol	[4][6]
Appearance	White/off-white crystalline solid or Light yellow to brown liquid/oil	[1][3][6][7]
Melting Point	13°C / 45-48°C	[4][6]
Boiling Point	80°C @ 0.3 mmHg / 143°C @ 20 mmHg / 232.5°C @ 760 mmHg	[2][4][7]
Density	~1.046 - 1.12 g/cm ³	[2][6]
Flash Point	47°C / 100.1°C	[2][4]
Solubility	Slightly soluble in water. Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform, ethyl acetate, and methanol.	[1][2][3][6][7]
pKa (Predicted)	4.90 ± 0.10	[1]

Q5: What are the potential hazardous decomposition products?

When exposed to fire or extreme heat, **(4-Pyridyl)acetone** can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). [4]

Troubleshooting Guide

Problem: The **(4-Pyridyl)acetone** I received is a liquid/solid, but I was expecting a solid/liquid.

Cause: **(4-Pyridyl)acetone** has a reported melting point ranging from 13°C to 48°C. [4][5][6][7] This wide range means that depending on the purity of the specific batch and the ambient temperature of your laboratory, it may exist as either a low-melting solid or a liquid.

Solution:

- Verify Purity: If your application is sensitive to impurities, consider running a purity analysis (e.g., NMR or GC-MS).
- Handling: If the material is solid and you require a liquid, it can be gently warmed in a water bath. If it is a liquid and you need to handle it as a solid, it can be cooled in an ice bath. Ensure the container is properly sealed during temperature changes.

Problem: My **(4-Pyridyl)acetone** has darkened in color over time.

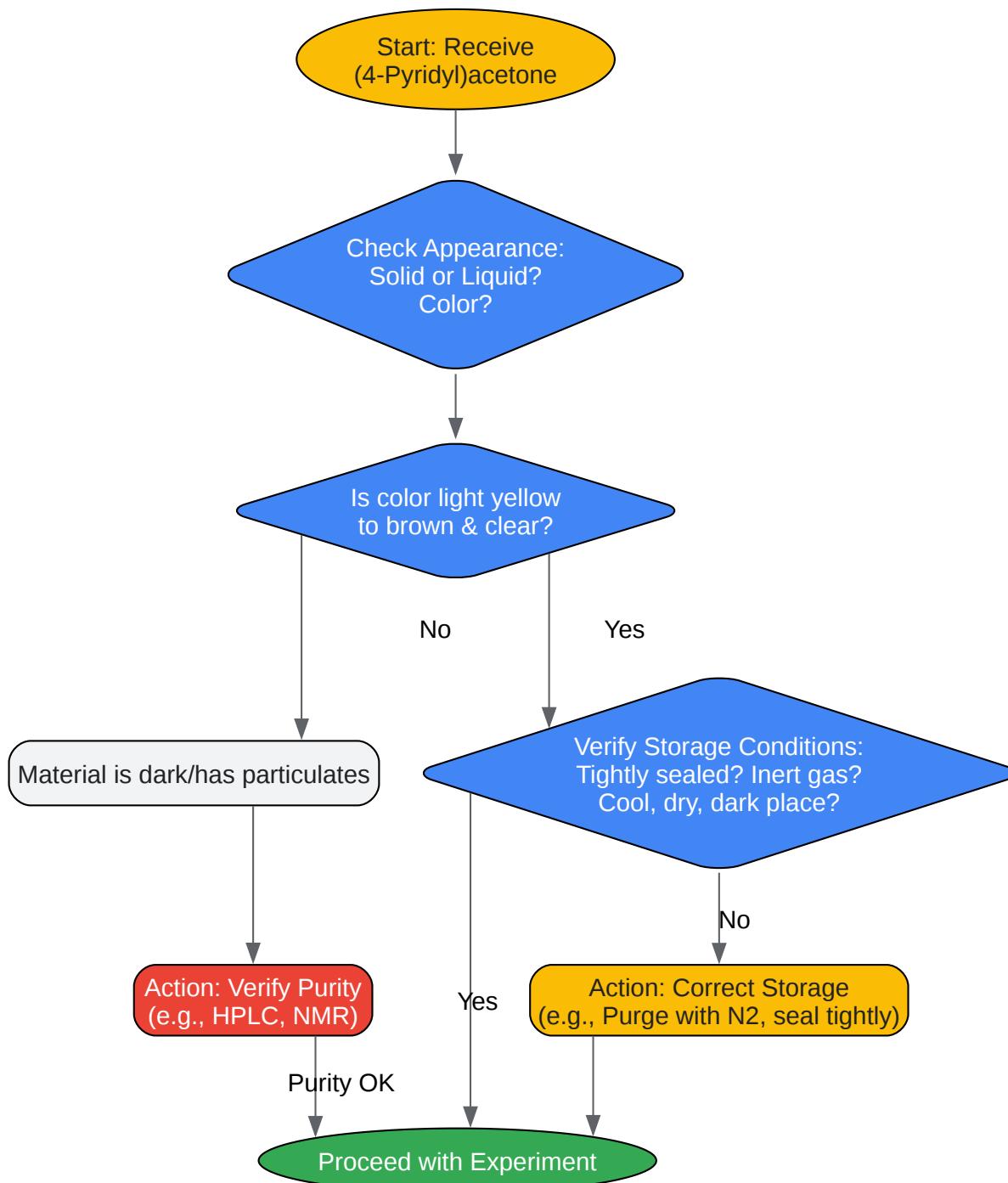
Cause: A change in color, typically to a yellow or brown hue, can indicate slight degradation or oxidation due to prolonged exposure to air or light.[\[1\]](#)

Solution:

- Assess Suitability: For less sensitive synthetic applications, the material may still be usable.
- Purity Check: It is highly recommended to test the purity of the material before proceeding with critical experiments.
- Preventative Measures: For future storage, ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing.[\[3\]](#)[\[4\]](#) Store in a dark location or use an amber vial.[\[3\]](#)

Problem: I am having difficulty dissolving **(4-Pyridyl)acetone** in my chosen solvent.

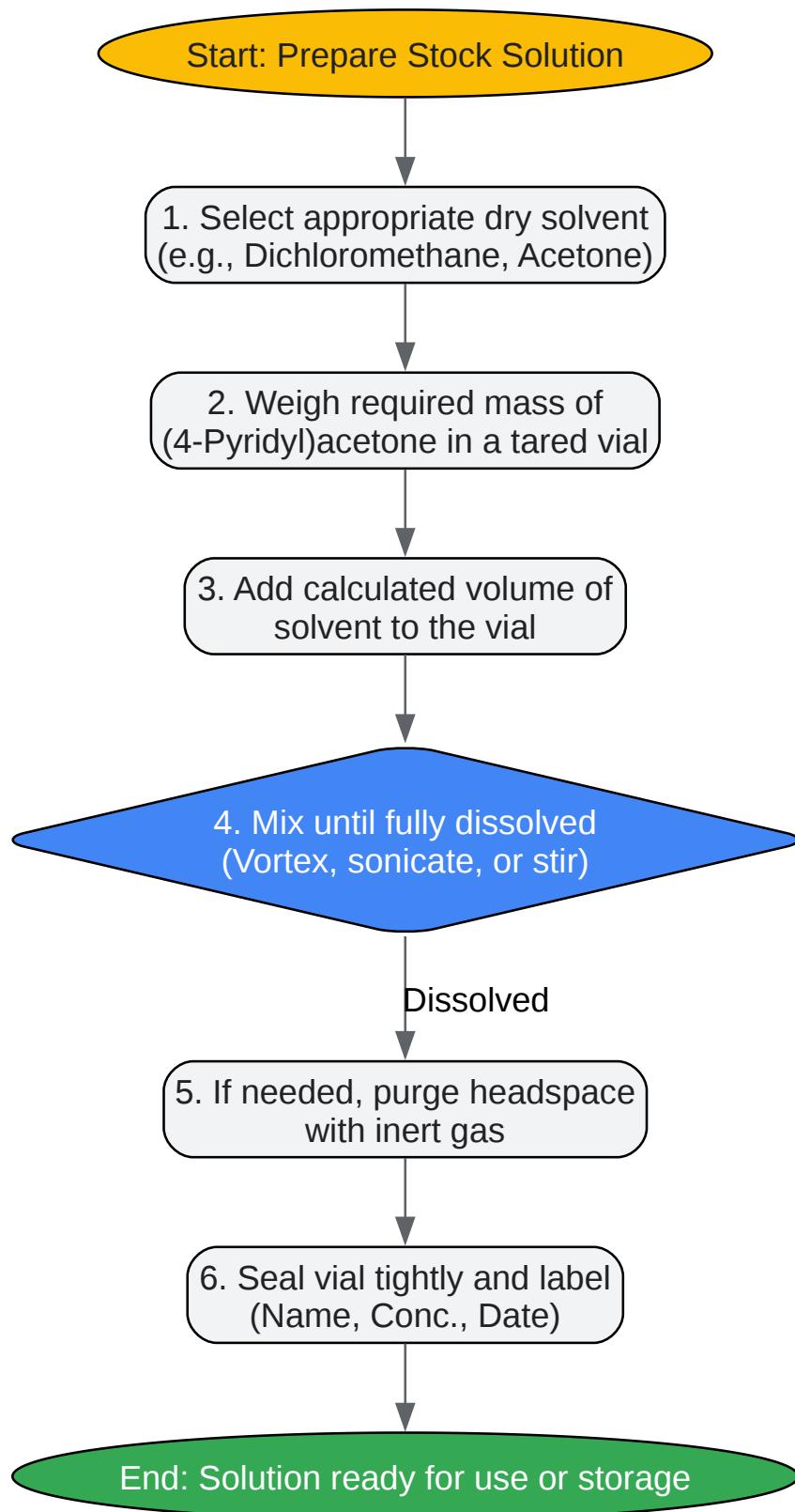
Cause: While soluble in many organic solvents, its solubility is limited in others.[\[6\]](#)[\[7\]](#) Using an inappropriate solvent or an insufficient volume can lead to dissolution issues.


Solution:

- Consult Solubility Data: Refer to the table above. **(4-Pyridyl)acetone** is soluble in solvents like ethanol, acetone, and dichloromethane.[\[6\]](#)
- Increase Solvent Volume: Gradually add more solvent while stirring.
- Gentle Heating: Gently warming the mixture may aid dissolution.

- Sonication: Using an ultrasonic bath can help break up solid particles and enhance solubilization.

Visualized Workflows and Protocols


Below are diagrams and a general protocol to guide users in handling and experimental setup.

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling and use of **(4-Pyridyl)acetone**.

General Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of **(4-Pyridyl)acetone** for use in chemical reactions.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a **(4-Pyridyl)acetone** stock solution.

Methodology:

- Solvent Selection: Choose a suitable anhydrous solvent in which **(4-Pyridyl)acetone** is known to be soluble, such as dichloromethane, acetone, or ethanol.[\[6\]](#)
- Weighing: In a clean, dry, and tared glass vial, accurately weigh the desired amount of **(4-Pyridyl)acetone**. If the material is a liquid, use a calibrated micropipette for accurate measurement by volume, then calculate the mass using its density (~1.05 g/mL).
- Dissolution: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.
- Mixing: Seal the vial and mix the contents by vortexing, stirring with a magnetic stir bar, or using an ultrasonic bath until the solute is completely dissolved.
- Inert Atmosphere: For solutions intended for storage, it is good practice to gently bubble an inert gas (e.g., nitrogen) through the solution for a few minutes and/or purge the headspace of the vial before sealing.
- Storage: Store the sealed stock solution in a cool, dark place. If the solvent is volatile, consider sealing the cap with paraffin film to prevent evaporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-(4-Pyridyl)acetone 6304-16-1 - 杭州渚渊医药科技有限公司 [hzzyparm.com]
- 4. 1-(4-Pyridyl)acetone | CAS#:6304-16-1 | Chemsoc [chemsoc.com]
- 5. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]

- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [(4-Pyridyl)acetone chemical stability and storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155274#4-pyridyl-acetone-chemical-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com